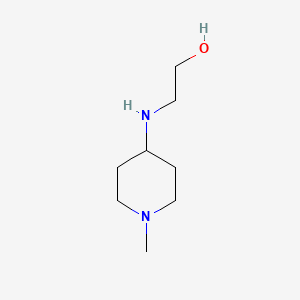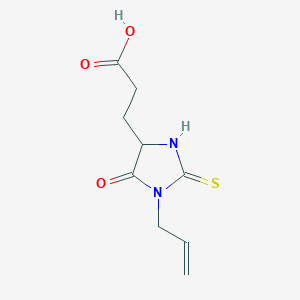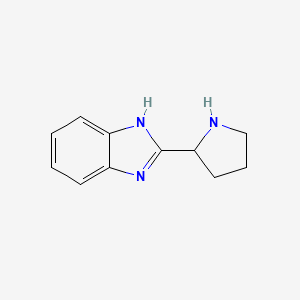
2-(1-Methyl-piperidin-4-ylamino)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical structure that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. For instance, the enzymatic resolution of a related compound, N-Boc-piperidine-2-ethanol, is described, which suggests that the compound of interest may also be amenable to similar stereoselective processes . Additionally, the cooperative hydrogen bonding behavior of piperidine-ethanol with other molecules indicates that 2-(1-Methyl-piperidin-4-ylamino)-ethanol could potentially engage in similar interactions .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of protecting groups for carboxylic acids, as seen with 2-(pyridin-2-yl)ethanol , and the resolution of chiral centers in piperidine alcohols . The efficient preparation of piperidine derivatives, as demonstrated in the synthesis of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one , and the optimization of reaction conditions for the synthesis of piperazine derivatives , suggest methodologies that could be adapted for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.
Molecular Structure Analysis
The molecular structure and stability of related compounds have been characterized using various techniques, including X-ray diffraction and quantum chemical calculations . These studies provide a foundation for understanding the molecular geometry, bond lengths, bond angles, and charge distribution, which are crucial for predicting the behavior of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, such as the selective cleavage of protecting groups , and the kinetic resolution of chiral alcohols . The cooperative hydrogen bonding observed in piperidine-ethanol complexes and the modifications to piperidine rings to create new analogs provide insights into the potential chemical reactions that 2-(1-Methyl-piperidin-4-ylamino)-ethanol could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their spectroscopic characteristics and thermal stability, have been studied . These properties are influenced by the molecular structure and can inform the expected behavior of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in various environments.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
1-Methyl-2-oxopyrrolidinium hydrogen sulfate is employed as an ionic liquid catalyst in the one-pot three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters in refluxing ethanol, showcasing the relevance of similar piperidine structures in catalytic synthesis processes. This method provides an easy work-up and good to high yields, highlighting the utility of piperidine derivatives in synthesizing complex organic compounds (Sajadikhah et al., 2012).
Anticonvulsant Agents
New piperidyl indanone derivatives, synthesized by the reaction of 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, have shown promising anticonvulsant activity in animal models. These derivatives significantly increase the gamma amino butyric acid (GABA) level in rat brains, suggesting the potential of piperidine derivatives in developing anticonvulsant medications (Siddiqui et al., 2012).
Antimicrobial Agents
A series of bis hybrid heterocycles comprising both piperidine and thiohydantoin nuclei have been synthesized and demonstrated potent biological activities against various bacterial and fungal strains. These compounds, characterized by their piperidine and thiohydantoin structures, offer a new class of antibacterial and antifungal agents, showcasing the application of piperidine derivatives in antimicrobial drug development (Thanusu et al., 2010).
Eigenschaften
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBDJWQOVQCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390050 |
Source


|
| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
CAS RN |
942205-82-5 |
Source


|
| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)






![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)
